molecular formula C22H24N4O3S B2589316 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(3-phenylpropyl)acetamide CAS No. 897622-04-7

2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(3-phenylpropyl)acetamide

Cat. No. B2589316
CAS RN: 897622-04-7
M. Wt: 424.52
InChI Key: IQQIUKREVRVAMI-UHFFFAOYSA-N
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Description

2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(3-phenylpropyl)acetamide, also known as MPTAT, is a thiazole derivative that has been extensively studied for its potential therapeutic applications. MPTAT has been shown to possess potent anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for drug development.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study on the synthesis of 7 alpha-methoxy-7-[(R)-2-[3-[5-pyrimidinyl]ureido]-2-(4-hydroxyphenyl) acetamido]-3-cephem-4-carboxylates, similar in structure to the compound , highlighted its broad antimicrobial activity against Gram-positive and Gram-negative organisms, including Pseudomonas and lactamase producers, with potent activity against anaerobes. This suggests a potential application of 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(3-phenylpropyl)acetamide in developing antimicrobial agents (Maier et al., 1986).

Anticancer and Antiviral Properties

Research on 2-pyrazoline-substituted 4-thiazolidinones, structurally related to the compound of interest, demonstrated selective inhibition of leukemia cell lines and high activity against Tacaribe TRVL 11 573 virus strain, indicating the compound's potential in developing anticancer and antiviral therapies (Havrylyuk et al., 2013).

Antimicrobial Evaluation of Derivatives

A novel series of thiazole derivatives, incorporating pyrazole moiety, showed significant anti-bacterial and anti-fungal activities, suggesting that modifications on the thiazol-4-yl)-N-(3-phenylpropyl)acetamide backbone could lead to effective antimicrobial agents (Saravanan et al., 2010).

Pharmacological Properties of Ureido-acetamides

Ureido-acetamides, including compounds with structural similarities to 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(3-phenylpropyl)acetamide, have been identified as potent and selective non-peptide CCKB/gastrin receptor antagonists. This highlights the compound's potential application in exploring physiological functions of CCKB receptors (Bertrand et al., 1994).

properties

IUPAC Name

2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(3-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S/c1-29-19-12-6-5-11-18(19)25-21(28)26-22-24-17(15-30-22)14-20(27)23-13-7-10-16-8-3-2-4-9-16/h2-6,8-9,11-12,15H,7,10,13-14H2,1H3,(H,23,27)(H2,24,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQIUKREVRVAMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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